molecular formula C12H10ClN3O3 B2520630 N-(3-chlorophenyl)-6-hydroxy-1-methyl-2-oxo-1,2-dihydro-4-pyrimidinecarboxamide CAS No. 338774-83-7

N-(3-chlorophenyl)-6-hydroxy-1-methyl-2-oxo-1,2-dihydro-4-pyrimidinecarboxamide

Cat. No.: B2520630
CAS No.: 338774-83-7
M. Wt: 279.68
InChI Key: JFHZBLJIMSJIIY-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)-6-hydroxy-1-methyl-2-oxo-1,2-dihydro-4-pyrimidinecarboxamide is a synthetic organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by its unique structure, which includes a chlorophenyl group, a hydroxy group, and a pyrimidine ring. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Mechanism of Action

Target of Action

It’s worth noting that many bioactive aromatic compounds, including those containing the indole nucleus, have been found to bind with high affinity to multiple receptors . This suggests that the compound could potentially interact with a variety of biological targets.

Mode of Action

Similar compounds such as carbonyl cyanide m-chlorophenyl hydrazone (cccp) are known to act as inhibitors of oxidative phosphorylation . They function as ionophores, disrupting the proton gradient established during the normal activity of electron carriers in the electron transport chain . This reduces the ability of ATP synthase to function optimally .

Biochemical Pathways

Similar compounds have been shown to disrupt mitochondrial function , which could potentially affect a wide range of biochemical pathways. For instance, CCCP has been shown to disrupt lysosomal degradation during autophagy .

Pharmacokinetics

Similar compounds such as meta-chlorophenylpiperazine are metabolized via the cyp2d6 isoenzyme by hydroxylation . The elimination half-life of such compounds can range from 4 to 14 hours .

Result of Action

Compounds with similar structures, such as cccp, have been shown to cause the gradual destruction of living cells and death of the organism . They can also disrupt the normal functioning of mitochondria .

Action Environment

It’s worth noting that the efficacy of similar compounds can be influenced by various factors, including the presence of other substances, temperature, ph, and the specific characteristics of the biological system in which they are acting .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chlorophenyl)-6-hydroxy-1-methyl-2-oxo-1,2-dihydro-4-pyrimidinecarboxamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-chloroaniline, ethyl acetoacetate, and urea.

    Formation of Intermediate: The initial step involves the reaction of 3-chloroaniline with ethyl acetoacetate in the presence of a base, such as sodium ethoxide, to form an intermediate compound.

    Cyclization: The intermediate undergoes cyclization with urea under acidic or basic conditions to form the pyrimidine ring.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-chlorophenyl)-6-hydroxy-1-methyl-2-oxo-1,2-dihydro-4-pyrimidinecarboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl group in the pyrimidine ring can be reduced to form an alcohol.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Formation of 6-oxo derivatives.

    Reduction: Formation of 6-hydroxy derivatives.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of new materials or as an intermediate in the production of pharmaceuticals.

Comparison with Similar Compounds

Similar Compounds

    N-(3-chlorophenyl)-6-hydroxy-2-oxo-1,2-dihydro-4-pyrimidinecarboxamide: Similar structure but lacks the methyl group.

    N-(3-chlorophenyl)-6-hydroxy-1-methyl-2-oxo-4-pyrimidinecarboxamide: Similar structure but different substitution pattern on the pyrimidine ring.

Uniqueness

N-(3-chlorophenyl)-6-hydroxy-1-methyl-2-oxo-1,2-dihydro-4-pyrimidinecarboxamide is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the chlorophenyl group and the hydroxy group at specific positions on the pyrimidine ring can confer distinct properties compared to other similar compounds.

Properties

IUPAC Name

N-(3-chlorophenyl)-3-methyl-2,4-dioxo-1H-pyrimidine-6-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClN3O3/c1-16-10(17)6-9(15-12(16)19)11(18)14-8-4-2-3-7(13)5-8/h2-6H,1H3,(H,14,18)(H,15,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPRLLSLJHDVKOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=C(NC1=O)C(=O)NC2=CC(=CC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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